2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate
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Overview
Description
2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate is an organic compound that features a unique combination of functional groups, including a chloro group, a cyano group, and a phosphate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate typically involves multi-step organic reactions. One common approach is to start with the chlorination of 4-cyanophenyl cyclohexyl methyl phosphate. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate involves its interaction with specific molecular targets. The chloro and cyano groups can participate in electrophilic and nucleophilic interactions, respectively. The phosphate ester moiety can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenyl cyclohexyl methyl phosphate
- 2-Chloro-4-aminophenyl cyclohexyl methyl phosphate
- 2-Chloro-4-methylphenyl cyclohexyl methyl phosphate
Uniqueness
2-Chloro-4-cyanophenyl cyclohexyl methyl phosphate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of functional groups in this compound allows for diverse chemical transformations and applications.
Properties
CAS No. |
61053-63-2 |
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Molecular Formula |
C14H17ClNO4P |
Molecular Weight |
329.71 g/mol |
IUPAC Name |
(2-chloro-4-cyanophenyl) cyclohexyl methyl phosphate |
InChI |
InChI=1S/C14H17ClNO4P/c1-18-21(17,19-12-5-3-2-4-6-12)20-14-8-7-11(10-16)9-13(14)15/h7-9,12H,2-6H2,1H3 |
InChI Key |
FJDWAMGBHODYNL-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC1CCCCC1)OC2=C(C=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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